1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864855-86-7
VCID: VC6668677
InChI: InChI=1S/C25H21N5O2/c1-16-7-6-14-30-22(16)28-23-20(25(30)32)15-21(29(23)2)24(31)27-19-12-10-18(11-13-19)26-17-8-4-3-5-9-17/h3-15,26H,1-2H3,(H,27,31)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5
Molecular Formula: C25H21N5O2
Molecular Weight: 423.476

1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 864855-86-7

Cat. No.: VC6668677

Molecular Formula: C25H21N5O2

Molecular Weight: 423.476

* For research use only. Not for human or veterinary use.

1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 864855-86-7

Specification

CAS No. 864855-86-7
Molecular Formula C25H21N5O2
Molecular Weight 423.476
IUPAC Name N-(4-anilinophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C25H21N5O2/c1-16-7-6-14-30-22(16)28-23-20(25(30)32)15-21(29(23)2)24(31)27-19-12-10-18(11-13-19)26-17-8-4-3-5-9-17/h3-15,26H,1-2H3,(H,27,31)
Standard InChI Key ZIHRENFVWPWZHS-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tricyclic core comprising pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, substituted with methyl groups at positions 1 and 9, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 4-(phenylamino)phenyl group. The IUPAC name, N-(4-anilinophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, reflects its intricate polycyclic system.

Table 1: Key Chemical Data

PropertyValue
CAS No.864855-86-7
Molecular FormulaC25H21N5O2\text{C}_{25}\text{H}_{21}\text{N}_5\text{O}_2
Molecular Weight423.476 g/mol
SMILES NotationCC1=CC=CN2C1=NC3=C(C2=O)
InChI KeyZIHRENFVWPWZHS-UHFFFAOYSA-N

The planar aromatic system and substituents contribute to its moderate hydrophobicity (logP4.1\log P \approx 4.1), as inferred from analogs , while the carboxamide and phenylamino groups enhance hydrogen-bonding potential.

Synthetic Pathways and Modifications

Core Structure Synthesis

Research Findings and Mechanistic Insights

In Silico Predictions

Density functional theory (DFT) calculations on analogous molecules reveal low polar surface areas (<40 Ų), favoring blood-brain barrier penetration. Molecular dynamics simulations of compound 29 in complex with SARS-CoV-2 Mpro^\text{pro} demonstrated stable binding over 100 ns, with RMSD fluctuations below 2 Å . These findings suggest that the subject compound’s carboxamide group may anchor it within protease active sites.

Cytotoxicity and Selectivity

Future Directions and Challenges

Target Validation

Priority should be given to profiling this compound against panels of kinases, proteases, and cancer cell lines. Computational predictions require empirical confirmation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Pharmacokinetic Optimization

Structural tweaks, such as replacing the methyl groups with fluorine atoms, could enhance metabolic stability. Additionally, prodrug strategies for the carboxamide moiety may improve oral bioavailability.

Collaborative Research Opportunities

Given the compound’s structural complexity, partnerships with synthetic chemistry laboratories and high-throughput screening facilities will accelerate its development. Funding initiatives should prioritize coronaviral protease inhibitors and kinase-targeted oncology agents.

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